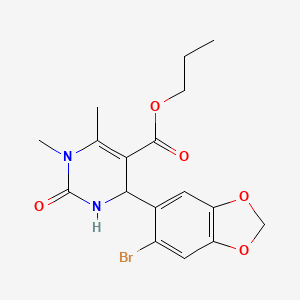![molecular formula C18H15BrClF3N2O B4964406 5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)
5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BCTC and is a potent and selective antagonist of the TRPV1 receptor.
Mécanisme D'action
BCTC is a selective antagonist of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel that is involved in the transmission of pain signals. BCTC binds to the TRPV1 receptor and blocks its activation by various stimuli, including heat, acid, and capsaicin. This blockade of the TRPV1 receptor leads to a reduction in pain signaling.
Biochemical and Physiological Effects
BCTC has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and neuropathic pain. BCTC has been investigated for its potential use in the treatment of cancer due to its anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of BCTC.
Avantages Et Limitations Des Expériences En Laboratoire
BCTC is a potent and selective antagonist of the TRPV1 receptor, making it a useful tool for studying the role of the TRPV1 receptor in pain signaling and other physiological processes. However, BCTC has limitations in lab experiments as it may have off-target effects and may not fully mimic the physiological effects of TRPV1 receptor activation.
Orientations Futures
For BCTC research include investigating its potential use in the treatment of pain and cancer. Further research is needed to fully understand the biochemical and physiological effects of BCTC and its potential therapeutic applications. Additionally, the development of more selective TRPV1 antagonists may provide new insights into the role of the TRPV1 receptor in pain signaling and other physiological processes.
Méthodes De Synthèse
The synthesis of BCTC involves the reaction of 2-chloro-5-bromo-benzoyl chloride with 2-(1-pyrrolidinyl)-5-(trifluoromethyl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BCTC. This synthesis method is well-established and has been used by several research groups.
Applications De Recherche Scientifique
BCTC has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. BCTC has also been investigated for its potential use in the treatment of inflammatory and neuropathic pain. In addition, BCTC has been shown to have anti-cancer properties and has been investigated for its potential use in cancer therapy.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClF3N2O/c19-12-4-5-14(20)13(10-12)17(26)24-15-9-11(18(21,22)23)3-6-16(15)25-7-1-2-8-25/h3-6,9-10H,1-2,7-8H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNXQVQOJXGGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)

![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)

![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)
![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4964361.png)
![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B4964372.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)
![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)



